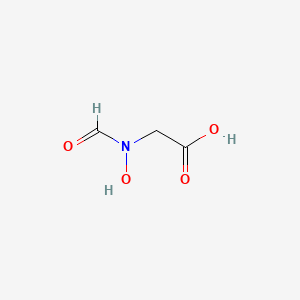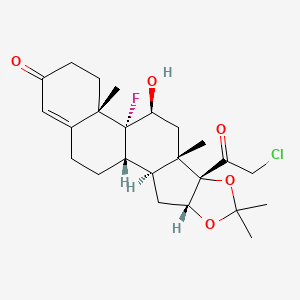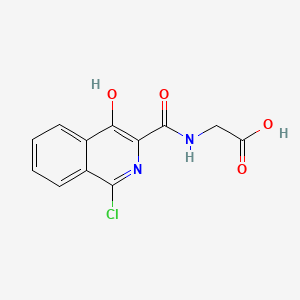
FG-2216
Overview
Description
FG-2216 (IOX3) is a novel and orally active compound that targets HIF (hypoxia-inducible factor) prolyl hydroxylase-2 (PHD2). Its chemical structure is depicted below: !this compound Chemical Structure)
Mechanism of Action
Target of Action
The primary target of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine is the human fat mass and obesity associated protein (FTO) . FTO is a 2-oxoglutarate (2OG)-dependent N-methyl nucleic acid demethylase that acts on substrates including 3-methylthymidine, 3-methyluracil, and 6-methyladenine .
Mode of Action
N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine acts as an inhibitor of FTO . It binds to the active site of FTO, preventing it from interacting with its substrates . This inhibition is achieved by the compound binding across both the cosubstrate and primary substrate binding sites .
Biochemical Pathways
The inhibition of FTO affects the demethylation of nucleic acids , specifically 3-methylthymidine, 3-methyluracil, and 6-methyladenine . This can impact various biochemical pathways where these methylated nucleic acids play a role.
Result of Action
The inhibition of FTO by N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine can lead to changes in the methylation status of nucleic acids . This can potentially affect gene expression and other cellular processes where these methylated nucleic acids are involved.
Biochemical Analysis
Biochemical Properties
N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine plays a significant role in biochemical reactions, primarily as an inhibitor of certain enzymes. It has been shown to interact with enzymes such as prolyl hydroxylases, which are involved in the hydroxylation of proline residues in proteins . This interaction is crucial as it can modulate the activity of these enzymes, thereby influencing various cellular processes. Additionally, N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine interacts with other biomolecules, including proteins and nucleic acids, affecting their function and stability.
Cellular Effects
The effects of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with prolyl hydroxylases can affect the hypoxia-inducible factor (HIF) pathway, which is critical for cellular responses to low oxygen levels . This modulation can lead to changes in gene expression patterns and metabolic adjustments, impacting cell survival and function.
Molecular Mechanism
At the molecular level, N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine exerts its effects through binding interactions with specific biomolecules. It acts as an inhibitor of prolyl hydroxylases by binding to their active sites, thereby preventing the hydroxylation of proline residues in target proteins . This inhibition can lead to the stabilization of HIF, which in turn can activate the transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis. Additionally, N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine may influence other molecular pathways through its interactions with nucleic acids and other proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine remains stable under certain conditions, but its activity may diminish over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of prolyl hydroxylases, resulting in prolonged effects on gene expression and cellular metabolism.
Dosage Effects in Animal Models
The effects of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine vary with different dosages in animal models. At lower doses, the compound may effectively inhibit prolyl hydroxylases without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential disruptions in normal cellular functions and metabolic processes. Threshold effects have been noted, where a certain dosage is required to achieve the desired biochemical effects without inducing toxicity.
Metabolic Pathways
N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Its inhibition of prolyl hydroxylases can affect the metabolism of proline and other amino acids, leading to changes in the levels of specific metabolites . Additionally, the compound may influence other metabolic pathways through its interactions with nucleic acids and proteins.
Transport and Distribution
The transport and distribution of N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for determining the compound’s bioavailability and efficacy in various biological contexts.
Subcellular Localization
N-[(1-Chloro-4-hydroxyisoquinolin-3-YL)carbonyl]glycine exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with target biomolecules and the subsequent biochemical effects.
Preparation Methods
FG-2216 can be synthesized through various routes, but the most common synthetic method involves the following steps:
Step 1: Start with a suitable pyrimidine core.
Step 2: Introduce functional groups to modify the core structure.
Step 3: Optimize the compound for PHD2 inhibition.
Industrial production methods typically involve large-scale synthesis using established protocols. specific details on industrial production are proprietary.
Chemical Reactions Analysis
FG-2216 undergoes several types of reactions:
Oxidation: It can be oxidized under certain conditions.
Reduction: Reduction reactions may occur, affecting its stability.
Substitution: Substituents can be added or replaced. Common reagents include oxidants, reducing agents, and nucleophiles. Major products formed depend on reaction conditions and substituents.
Scientific Research Applications
FG-2216 has diverse applications:
Medicine: It shows promise in treating anemia by stimulating erythropoietin (Epo) production.
Cancer Research: Researchers explore its effects on tumor growth and angiogenesis.
Metabolism Studies: this compound helps elucidate cellular responses to hypoxia.
Comparison with Similar Compounds
FG-2216 stands out due to its oral bioavailability and potency. Similar compounds include other PHD inhibitors like FG-4592 (roxadustat) and DMOG (dimethyloxalylglycine).
Remember that this compound is primarily studied for its potential in treating anemia and understanding hypoxia-related pathways. Researchers continue to explore its therapeutic applications across various fields
Properties
IUPAC Name |
2-[(1-chloro-4-hydroxyisoquinoline-3-carbonyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4/c13-11-7-4-2-1-3-6(7)10(18)9(15-11)12(19)14-5-8(16)17/h1-4,18H,5H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUQVKRKGTAUJQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=C2Cl)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
223387-75-5 | |
| Record name | FG-2216 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223387755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FG-2216 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08687 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 223387-75-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FG-2216 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RU921DS4Z5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine (IOX3/UN9) a compound of interest in various research studies?
A1: N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine has garnered significant attention in biochemical research due to its ability to inhibit specific enzymes. Several research papers highlight its use in crystallographic studies to understand the structural basis of enzyme inhibition. This is particularly relevant in investigations focusing on enzymes involved in oxygen sensing and metabolic pathways.
Q2: The provided research papers mention IOX3/UN9 in complex with proteins like HIF prolyl hydroxylase 2 (PHD2/EGLN1) and the fat mass and obesity-associated protein (FTO). What is the significance of these interactions?
A: The research papers demonstrate that N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine acts as a ligand, binding to the active sites of these enzymes. [, , ]. This binding interaction helps researchers visualize and understand the structural features of the enzyme's active site and can be crucial for designing more specific and potent inhibitors.
Q3: One of the papers examines a specific variant of HIF prolyl hydroxylase 2 (PHD2/EGLN1) with N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine. Why is it important to study different enzyme variants in this context?
A: Studying different variants of PHD2/EGLN1, such as the G294E variant mentioned in one paper [], provides insights into how specific amino acid changes within the enzyme structure can affect its interaction with N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine. This understanding is essential for developing a comprehensive picture of structure-activity relationships and can guide the design of drugs targeting specific enzyme variants.
Q4: Beyond HIF prolyl hydroxylase 2 and FTO, is N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine known to interact with other biological targets?
A: Yes, research indicates that N-[(1-Chloro-4-hydroxyisoquinolin-3-yl)carbonyl]glycine also interacts with Tpa1p, a protein involved in termination and polyadenylation in Saccharomyces cerevisiae []. This interaction highlights the compound's potential to influence various cellular processes and underscores the need for further research into its broader biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


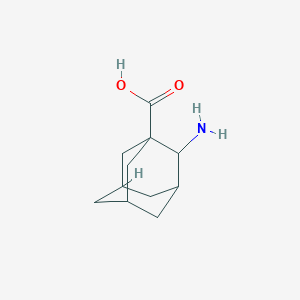
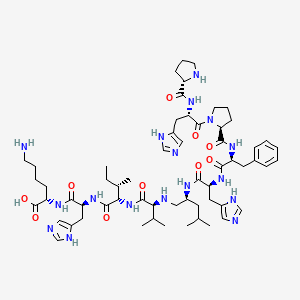
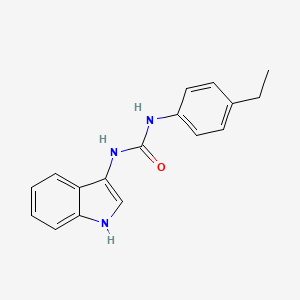
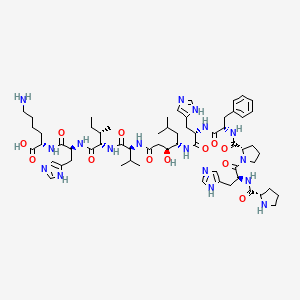
![1-(3-Methylbutyl)-3-(2-furylcarbonylamino)-5-(1-ethylpropylamino)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester](/img/structure/B1672579.png)
![(2S)-2-[[(2R,3S)-2-[[(2S,4S,5S)-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-hydroxy-7-methyl-2-propan-2-yloctanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B1672581.png)

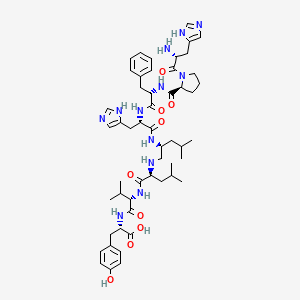
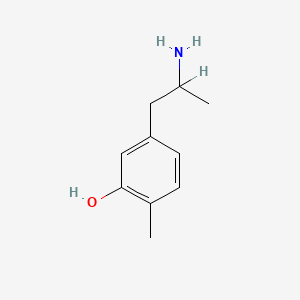
![1-(5-{[(1H-Benzimidazol-2-yl)sulfanyl]methyl}furan-2-yl)-2,2,2-trifluoroethan-1-one](/img/structure/B1672586.png)
